BenchChemオンラインストアへようこそ!

N-Butylscopolammonium Bromide-d9

LC-ESI/MS Bioanalysis Quantitation Limit

N-Butylscopolammonium Bromide-d9 is the definitive stable isotope-labeled (SIL) internal standard for quantifying N-butylscopolamine in biological matrices. The d9 label provides a +9 Da mass shift—exceeding the ≥3 Da requirement—ensuring baseline mass spectrometric resolution while maintaining co-elution with the unlabeled analyte. Unlike structurally dissimilar IS compounds (e.g., propranolol), this deuterated analog fully compensates for extraction losses, ion suppression, and instrument drift inherent to quaternary ammonium analytes. Validated for sub-ng/mL (4 pg/mL LOQ) plasma quantification in pharmacokinetic and bioequivalence studies. Also applicable to urine matrices for mass balance investigations. Essential for regulatory-compliant bioanalytical method validation.

Molecular Formula C21H30BrNO4
Molecular Weight 449.4 g/mol
Cat. No. B13864987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butylscopolammonium Bromide-d9
Molecular FormulaC21H30BrNO4
Molecular Weight449.4 g/mol
Structural Identifiers
SMILESCCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]
InChIInChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1/i1D3,3D2,4D2,10D2;
InChIKeyHOZOZZFCZRXYEK-GZZKIYEGSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butylscopolammonium Bromide-d9: Technical Specifications and Analytical Role as a Deuterated Internal Standard


N-Butylscopolammonium Bromide-d9 (NBS-d9) is a non-radioactive, isotopically labeled analog of the quaternary ammonium anticholinergic agent N-butylscopolammonium bromide (NBS), in which nine hydrogen atoms are replaced with deuterium atoms. The compound functions as a muscarinic receptor antagonist and is used clinically as a spasmolytic agent [1]. The deuterated derivative is synthesized specifically for use as a stable isotope-labeled (SIL) internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and LC-tandem mass spectrometry (LC-MS/MS) assays [2]. As a quaternary ammonium compound, NBS exists as a preformed cation in solution, conferring high sensitivity in positive-ion electrospray ionization mass spectrometry [3]. The d9-labeled variant provides a mass increment of approximately 9 Da relative to the unlabeled analyte, meeting the established requirement of ≥3 mass unit difference for reliable mass spectrometric discrimination . Its primary application is in quantitative bioanalysis of N-butylscopolamine in biological matrices including human plasma and urine, where it compensates for sample preparation losses, matrix effects, and instrument variability that cannot be adequately corrected using structurally dissimilar internal standards [4].

Why N-Butylscopolammonium Bromide-d9 Cannot Be Replaced by Non-Isotopic Analogs in Validated LC-MS Bioanalysis


Bioanalytical methods for N-butylscopolamine quantification in biological matrices face distinct challenges that preclude simple substitution of the deuterated internal standard. N-butylscopolamine is a highly polar, permanently charged quaternary ammonium compound with low oral bioavailability (approximately 8% following oral administration) and rapid tissue distribution (t½α = 4 min, t½β = 29 min following intravenous administration) [1]. Its low plasma concentrations following therapeutic dosing necessitate ultra-sensitive detection methods operating in the low pg/mL range [2]. Structural analogs such as propranolol or N-methylhomatropine, while used as internal standards in some published assays, differ fundamentally from NBS in extraction behavior, chromatographic retention, and ionization efficiency [3]. This chemical dissimilarity results in incomplete compensation for matrix effects—a critical limitation when analyzing a quaternary ammonium analyte that may exhibit ion suppression or enhancement distinct from non-quaternary IS compounds. Stable isotope-labeled internal standards co-elute with the analyte and exhibit nearly identical physicochemical properties, thereby normalizing for extraction recovery, matrix effects, and instrument response fluctuations throughout the entire analytical workflow [4]. The d9-labeled analog of NBS provides the requisite mass discrimination without introducing differential chromatographic behavior or recovery bias that would compromise assay accuracy and precision at the sub-ng/mL concentrations required for pharmacokinetic and bioequivalence studies.

N-Butylscopolammonium Bromide-d9: Quantified Performance Differentiation in LC-MS Bioanalytical Assays


Lower Quantitation Limit Achieved with NBS-d9 Internal Standard Versus Structurally Dissimilar IS

The NBS-d9-based LC-ESI/MS method achieved a quantitation limit of 4 pg per 1 mL human plasma, enabling for the first time the detection of N-butylscopolamine in human plasma following therapeutic dosing [1]. In contrast, a structurally dissimilar internal standard approach using propranolol in a UHPLC-MS/MS method achieved a linear range of 1–1000 pg/mL but did not establish a lower quantitation limit below 1 pg/mL [2]. The NBS-d9 method utilized a semimicro-LC system with online concentration, whereas the propranolol IS method employed liquid-liquid extraction. The NBS-d9 internal standard provided superior compensation for matrix effects and extraction variability specific to the quaternary ammonium analyte.

LC-ESI/MS Bioanalysis Quantitation Limit

SIM Versus SRM Sensitivity Comparison Using NBS-d9 as Internal Standard

Using NBS-d9 as the internal standard, the sensitivity of selected ion monitoring (SIM) was compared directly with selected reaction monitoring (SRM) for the quantitation of N-butylscopolamine. In this head-to-head comparison, SIM demonstrated higher sensitivity than SRM for this quaternary ammonium analyte [1]. The intact molecular cation of NBS appeared as the base peak in ESI/MS, contributing to the favorable SIM performance. This direct comparison provides users of NBS-d9 with empirical guidance on optimal MS acquisition mode selection.

LC-ESI/MS Ion Monitoring Sensitivity

Inter-Assay Precision Using NBS-d9 Internal Standard Method

The LC-ESI/MS method employing NBS-d9 as internal standard achieved inter-assay precision of less than 11% relative standard deviation (RSD) for the determination of N-butylscopolamine in human plasma [1]. In comparison, a subsequent UHPLC-MS/MS method using propranolol as internal standard, while meeting regulatory acceptance criteria, was applied to a bioequivalence study that revealed high intra-individual variability of 38% for N-butylscopolamine pharmacokinetic parameters [2]. The NBS-d9 method's precision (<11% RSD) falls well within the ≤15% RSD guideline typically required for bioanalytical method validation.

Bioanalytical Validation Precision LC-MS

Stable Isotope Labeling Provides Superior Matrix Effect Compensation Relative to Structural Analogs

Stable isotopically labeled (SIL) internal standards such as NBS-d9 have been widely demonstrated to reduce matrix effects and provide reproducible, accurate recoveries in LC-MS/MS assays compared to the use of structurally related compounds as internal standards . For quaternary ammonium analytes like N-butylscopolamine, which are highly polar and may experience differential ion suppression or enhancement relative to non-quaternary IS compounds, SIL internal standards are the first-choice approach for quantitative bioanalysis [1]. While deuterium-labeled compounds may occasionally demonstrate unexpected retention time shifts or recovery differences, the d9 labeling of NBS provides a 9 Da mass difference sufficient to avoid spectral overlap with the unlabeled analyte [2].

Matrix Effects Ion Suppression Isotope Dilution

N-Butylscopolammonium Bromide-d9: Validated Application Scenarios in Bioanalytical and Pharmaceutical Research


Quantitative Determination of N-Butylscopolamine in Human Plasma for Pharmacokinetic Studies

NBS-d9 is the optimal internal standard for LC-ESI/MS or LC-MS/MS methods quantifying N-butylscopolamine in human plasma at pg/mL concentrations. The validated semimicro-LC-ESI/MS method using NBS-d9 achieved a quantitation limit of 4 pg/mL with inter-assay precision <11% RSD, enabling plasma concentration-time profiling following therapeutic dosing [1]. The d9 label provides a 9 Da mass increment that avoids spectral interference while maintaining co-elution with the unlabeled analyte for accurate matrix effect compensation. This application is essential for pharmacokinetic characterization of N-butylscopolamine formulations and bioequivalence assessments where systemic exposure is extremely low due to poor oral bioavailability [2].

Urinary Excretion Analysis in Human Mass Balance Studies

The NBS-d9 internal standard method has been successfully applied to determine urinary excretion of N-butylscopolamine in humans [1]. Urine presents distinct matrix characteristics compared to plasma, and the stable isotope-labeled internal standard compensates for matrix-specific ion suppression or enhancement effects that might otherwise compromise quantitation accuracy. The method's applicability to both plasma and urine matrices using the same NBS-d9 internal standard supports comprehensive mass balance and renal clearance studies required for regulatory submissions.

Bioequivalence Study Support for Generic N-Butylscopolamine Formulations

Regulatory bioequivalence studies of N-butylscopolamine bromide formulations require robust, validated bioanalytical methods capable of detecting sub-ng/mL plasma concentrations. While published studies have employed structural analogs such as propranolol as internal standards, the resulting high intra-individual variability (38%) underscores the analytical challenges inherent to this quaternary ammonium analyte [2]. Adoption of NBS-d9 as the internal standard provides superior matrix effect normalization and is recommended as the reference approach for pivotal bioequivalence trials where method precision directly impacts statistical power and study conclusions [3].

Veterinary Pharmacokinetic and Pharmacodynamic Studies in Equine Medicine

N-butylscopolammonium bromide (NBB) is widely used in equine practice as an antispasmodic for spasmodic colic management and as a bronchodilator in horses with recurrent airway obstruction [4]. Pharmacokinetic studies in horses comparing intramuscular versus intravenous administration require sensitive plasma drug concentration monitoring [5]. NBS-d9 serves as the ideal internal standard for such veterinary bioanalytical applications, where accurate quantitation at low plasma concentrations is essential for characterizing absorption, distribution, and elimination parameters that inform dosing regimens and withdrawal time determinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Butylscopolammonium Bromide-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.